molecular formula C10H14S2 B14019347 (5-Ethyl-1,3-phenylene)bis(methylsulfane)

(5-Ethyl-1,3-phenylene)bis(methylsulfane)

Cat. No.: B14019347
M. Wt: 198.4 g/mol
InChI Key: JZNINSYUCHZICD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3-phenylene)bis(methylsulfane) typically involves the reaction of 5-ethyl-1,3-dibromobenzene with sodium methylsulfide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of (5-Ethyl-1,3-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (5-Ethyl-1,3-phenylene)bis(methylsulfane) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents .

Industry: In the industrial sector, (5-Ethyl-1,3-phenylene)bis(methylsulfane) is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of (5-Ethyl-1,3-phenylene)bis(methylsulfane) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison: (5-Ethyl-1,3-phenylene)bis(methylsulfane) is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity .

Properties

Molecular Formula

C10H14S2

Molecular Weight

198.4 g/mol

IUPAC Name

1-ethyl-3,5-bis(methylsulfanyl)benzene

InChI

InChI=1S/C10H14S2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h5-7H,4H2,1-3H3

InChI Key

JZNINSYUCHZICD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)SC)SC

Origin of Product

United States

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